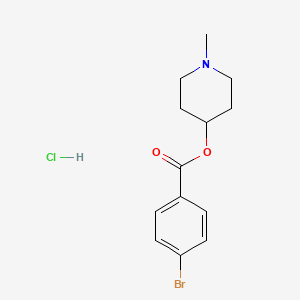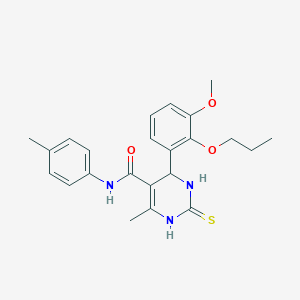
1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride
Vue d'ensemble
Description
1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride, also known as MPBH, is a chemical compound used in scientific research. It is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning, memory, and inflammation. MPBH has been studied for its potential therapeutic applications in conditions such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Mécanisme D'action
1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning, memory, and inflammation. 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride binds to a specific site on the receptor, causing it to become more sensitive to the neurotransmitter acetylcholine. This results in increased activity of the receptor, leading to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in the gut, making it a potential therapeutic option for inflammatory bowel disease. 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has been shown to have minimal side effects and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride is not currently approved for use in humans, so its potential therapeutic applications are still being studied. In addition, the synthesis of 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride can be complex and time-consuming, making it difficult to produce large quantities for research purposes.
Orientations Futures
There are several potential future directions for research on 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has also been studied for its potential use in treating pain, as it has been shown to reduce pain sensitivity in animal models. In addition, further research is needed to better understand the mechanism of action of 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride and its potential therapeutic applications.
Applications De Recherche Scientifique
1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In addition, 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has been studied for its potential use in treating schizophrenia, as it has been shown to improve cognitive deficits in animal models of the disorder. 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has also been studied for its potential use in treating inflammatory bowel disease, as it has been shown to reduce inflammation in the gut.
Propriétés
IUPAC Name |
(1-methylpiperidin-4-yl) 4-bromobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-15-8-6-12(7-9-15)17-13(16)10-2-4-11(14)5-3-10;/h2-5,12H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXFENISHHKUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-piperidinyl 4-bromobenzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4065526.png)


![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B4065542.png)
![N-cyclopentyl-N'-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]succinamide](/img/structure/B4065544.png)
![1-(cyclohexylmethyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4065547.png)
![ethyl 4-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4065549.png)


![N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4065575.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4065581.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-adamantanamine hydrochloride](/img/structure/B4065601.png)